Sirt2/HDAC6 Inhibitor Mz325
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mz325 involves the design and creation of dual inhibitors targeting both histone deacetylase and sirtuin 2. The synthetic route includes the use of biochemical in vitro assays and cell-based target engagement methods to confirm the efficacy and selectivity of the inhibitors . The specific reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for Mz325 are not explicitly detailed in the available literature. it is likely that the production involves standard pharmaceutical manufacturing processes, including large-scale synthesis, purification, and quality control to ensure the compound’s efficacy and safety for research purposes .
Chemical Reactions Analysis
Types of Reactions
Mz325 undergoes various chemical reactions, primarily focusing on its inhibitory effects on histone deacetylase and sirtuin 2. These reactions include:
Inhibition Reactions: Mz325 inhibits the activity of histone deacetylase and sirtuin 2, leading to the accumulation of acetylated proteins.
Binding Reactions: The compound forms complexes with histone deacetylase and sirtuin 2, as confirmed by X-ray crystallography.
Common Reagents and Conditions
Common reagents used in the reactions involving Mz325 include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and various buffers to maintain the pH and stability of the compound .
Major Products Formed
The major products formed from the reactions involving Mz325 are acetylated proteins, which result from the inhibition of histone deacetylase and sirtuin 2 .
Scientific Research Applications
Mz325 has several scientific research applications, including:
Cancer Research: Mz325 is used to study the role of histone deacetylase and sirtuin 2 in cancer pathogenesis and to develop potential therapeutic strategies
Neurodegenerative Diseases: The compound is utilized in research on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, to understand the mechanisms underlying these conditions and to explore potential treatments
Mechanism of Action
Mz325 exerts its effects by inhibiting the activity of histone deacetylase and sirtuin 2. This inhibition leads to the accumulation of acetylated proteins, which can alter gene expression and cellular functions . The molecular targets of Mz325 are histone deacetylase and sirtuin 2, and the pathways involved include the regulation of gene expression and protein acetylation .
Comparison with Similar Compounds
Similar Compounds
Sodium 4-phenylbutyrate: A transcriptional regulator that inhibits class I and II histone deacetylases.
Curcumin: A phenolic natural product that inhibits histone acetyltransferase p300/CREB.
4-Phenylbutyric acid: A histone deacetylase inhibitor used to treat urea cycle disorders.
Valproic acid sodium salt: An anti-epileptic agent that increases gamma-aminobutyric acid concentrations in the brain.
Uniqueness of Mz325
Mz325 is unique due to its dual inhibitory action on both histone deacetylase and sirtuin 2, making it a valuable tool for studying the combined effects of these two enzymes on cellular processes and disease mechanisms .
Properties
Molecular Formula |
C38H45N9O5S2 |
---|---|
Molecular Weight |
772.0 g/mol |
IUPAC Name |
4-[[butyl-[5-[4-[[3-[[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-5-yl]methyl]phenoxy]methyl]triazol-1-yl]pentanoyl]amino]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C38H45N9O5S2/c1-4-5-16-46(22-28-12-14-30(15-13-28)36(50)44-51)35(49)11-6-7-17-47-23-31(43-45-47)24-52-32-10-8-9-29(19-32)20-33-21-39-37(54-33)42-34(48)25-53-38-40-26(2)18-27(3)41-38/h8-10,12-15,18-19,21,23,51H,4-7,11,16-17,20,22,24-25H2,1-3H3,(H,44,50)(H,39,42,48) |
InChI Key |
VNFKTHQLIBPFNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=C(C=C1)C(=O)NO)C(=O)CCCCN2C=C(N=N2)COC3=CC=CC(=C3)CC4=CN=C(S4)NC(=O)CSC5=NC(=CC(=N5)C)C |
Origin of Product |
United States |
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